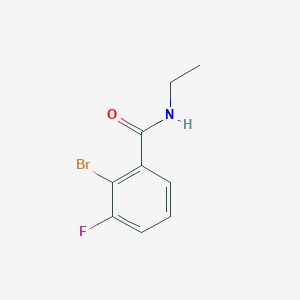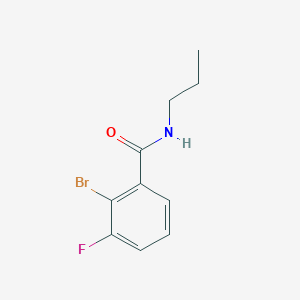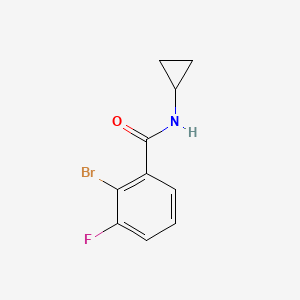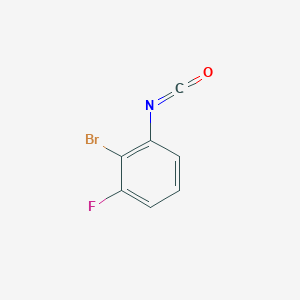
2-Bromo-3-fluorophenylisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluorophenylisocyanate is an organic compound that features both bromine and fluorine atoms attached to a phenyl ring, along with an isocyanate functional group
Métodos De Preparación
The synthesis of 2-Bromo-3-fluorophenylisocyanate typically involves the reaction of 2-Bromo-3-fluoroaniline with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually require low temperatures to prevent decomposition and ensure high yield.
Análisis De Reacciones Químicas
2-Bromo-3-fluorophenylisocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The isocyanate group can also undergo addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamic acids or esters.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming heterocyclic compounds.
Common reagents used in these reactions include amines, alcohols, and water, under conditions that may vary from room temperature to slightly elevated temperatures, depending on the desired product.
Aplicaciones Científicas De Investigación
2-Bromo-3-fluorophenylisocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: It can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine require further research.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-fluorophenylisocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form ureas, carbamates, and other derivatives.
Comparación Con Compuestos Similares
Similar compounds to 2-Bromo-3-fluorophenylisocyanate include:
2-Bromo-3,3,3-Trifluoropropene: Used in organic synthesis and has applications in the production of fluorinated compounds.
2-Bromo-3-fluoroaniline: A precursor in the synthesis of this compound.
Phenylisocyanate: A simpler analog that lacks the bromine and fluorine substituents but shares similar reactivity.
The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which can influence its reactivity and the properties of its derivatives.
Propiedades
IUPAC Name |
2-bromo-1-fluoro-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-7-5(9)2-1-3-6(7)10-4-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTCWGHBVVGMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine](/img/structure/B7937085.png)
amine](/img/structure/B7937091.png)
amine](/img/structure/B7937103.png)
![N-[(2-Bromo-4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B7937109.png)
![N-[(2-bromo-4-chlorophenyl)methyl]cyclobutanamine](/img/structure/B7937116.png)
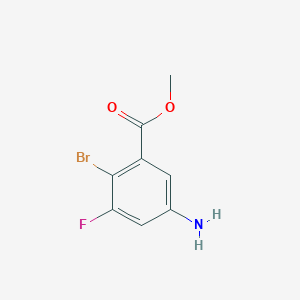
amine](/img/structure/B7937142.png)
amine](/img/structure/B7937145.png)
amine](/img/structure/B7937147.png)
amine](/img/structure/B7937153.png)

